molecular formula C15H16N4O4S B4053768 3-hydroxy-4-(3-nitrophenyl)-1-(propan-2-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

3-hydroxy-4-(3-nitrophenyl)-1-(propan-2-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

Cat. No.: B4053768
M. Wt: 348.4 g/mol
InChI Key: ARYVKDDMYXSLLM-UHFFFAOYSA-N
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Description

3-hydroxy-4-(3-nitrophenyl)-1-(propan-2-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one is a complex organic compound that belongs to the class of pyrazolo[3,4-e][1,4]thiazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as hydroxyl, nitrophenyl, and thiazepine, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-(3-nitrophenyl)-1-(propan-2-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-keto ester, followed by cyclization.

    Introduction of the thiazepine ring: This step involves the reaction of the pyrazole derivative with a thioamide under acidic conditions.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-(3-nitrophenyl)-1-(propan-2-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic nitrophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄), halogens (Cl₂, Br₂)

Major Products

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of an amino derivative

    Substitution: Formation of various substituted nitrophenyl derivatives

Scientific Research Applications

3-hydroxy-4-(3-nitrophenyl)-1-(propan-2-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-(3-nitrophenyl)-1-(propan-2-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering gene expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-4-(3-nitrophenyl)-1-(propan-2-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one analogs: Compounds with similar structures but different substituents.

    Other pyrazolo[3,4-e][1,4]thiazepines: Compounds with the same core structure but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-(3-nitrophenyl)-1-propan-2-yl-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4S/c1-8(2)18-14-12(15(21)17-18)13(24-7-11(20)16-14)9-4-3-5-10(6-9)19(22)23/h3-6,8,13H,7H2,1-2H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYVKDDMYXSLLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C(SCC(=O)N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-hydroxy-4-(3-nitrophenyl)-1-(propan-2-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-hydroxy-4-(3-nitrophenyl)-1-(propan-2-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
Reactant of Route 3
3-hydroxy-4-(3-nitrophenyl)-1-(propan-2-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
Reactant of Route 4
3-hydroxy-4-(3-nitrophenyl)-1-(propan-2-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
Reactant of Route 5
3-hydroxy-4-(3-nitrophenyl)-1-(propan-2-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
Reactant of Route 6
3-hydroxy-4-(3-nitrophenyl)-1-(propan-2-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

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